

physicochemical properties of 3,3,3-Trifluoropropyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3,3-Trifluoropropyne*

Cat. No.: *B1345459*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3,3,3-Trifluoropropyne**

Introduction

3,3,3-Trifluoropropyne (C_3HF_3), also known as trifluoromethylacetylene, is a fluorinated organic compound with the CAS Registry Number 661-54-1.^{[1][2]} It is a valuable building block in organic synthesis due to the unique reactivity conferred by the trifluoromethyl group and the alkyne functionality. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and its known reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3,3,3-Trifluoropropyne is a liquefied gas under standard conditions.^{[1][3]} Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

Property	Value	Reference
Molecular Formula	C_3HF_3	[1]
Molecular Weight	94.03 g/mol	[1]
Boiling Point	-48 to -47 °C	[2] [4]
Physical Description	Liquefied gas	[1] [3]
Dipole Moment	2.36 D	[5]
XLogP3-AA	1.4	[1] [6]
CAS Number	661-54-1	[2]

Structural and Spectroscopic Data

The molecular structure of **3,3,3-Trifluoropropyne** has been determined through high-resolution infrared spectroscopy.[\[7\]](#) The molecule possesses C_3v symmetry.[\[7\]](#)

Table 2: Molecular Geometry of **3,3,3-Trifluoropropyne**[\[7\]](#)

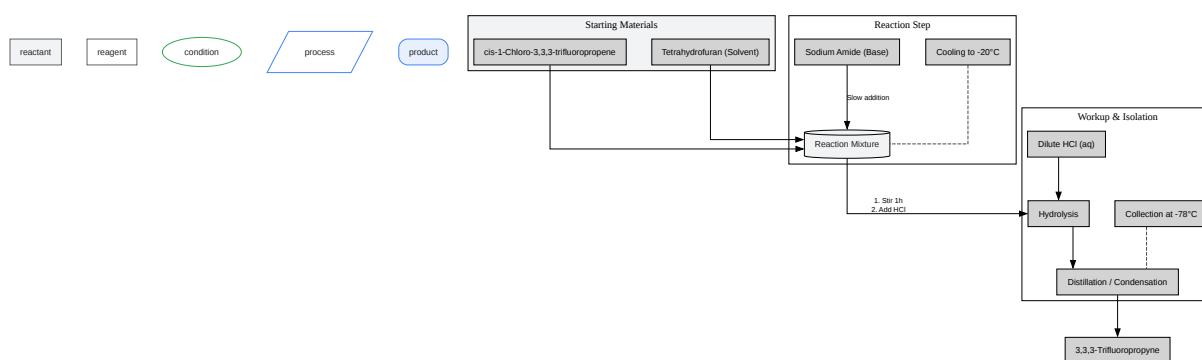
Parameter	Bond Length (pm) / Angle (°)
r(C-F)	133.5
r(C-C)	146.4
r(C≡C)	120.1
r(C-H)	105.6
α (FCF)	107.5°
β (FCC)	111.1°

Spectroscopic methods are crucial for the identification and characterization of **3,3,3-Trifluoropropyne**. While detailed spectra are context-dependent, the key characteristics are outlined below.

Table 3: Spectroscopic Data Summary

Spectrum Type	Key Features	Reference
¹ H NMR	A single resonance for the acetylenic proton.	[8]
¹³ C NMR	Resonances corresponding to the two sp-hybridized carbons and the sp ³ -hybridized carbon of the CF ₃ group.	[1]
¹⁹ F NMR	A single resonance for the three equivalent fluorine atoms of the CF ₃ group.	[8]
Infrared (IR)	Characteristic absorption bands for the C-H stretch of a terminal alkyne (around 3300 cm ⁻¹), the C≡C triple bond stretch (around 2100-2260 cm ⁻¹), and strong C-F stretching vibrations.	[7][9]

Experimental Protocols


Synthesis of 3,3,3-Trifluoropropyne

Several synthetic routes to **3,3,3-Trifluoropropyne** have been developed. The following protocol is adapted from patented industrial processes and involves the dehydrohalogenation of a chlorofluoropropene.[10]

Protocol 1: Synthesis from cis-1-Chloro-3,3,3-trifluoropropene[10]

- Reaction Setup: In a suitable reaction vessel equipped for low-temperature operation, charge a solution of cis-1-chloro-3,3,3-trifluoropropene in a polar aprotic solvent such as tetrahydrofuran (THF).
- Reagent Addition: Cool the solution to a temperature between -30 °C and -20 °C.

- Dehydrohalogenation: Slowly add a strong base, such as sodium amide (NaNH_2), to the cooled solution while maintaining the temperature below $-20\text{ }^\circ\text{C}$. The molar ratio of sodium amide to the starting material should be 2 or greater.
- Stirring: Allow the mixture to stir for at least one hour after the complete addition of the base.
- Quenching and Hydrolysis: Carefully add a dilute aqueous solution of hydrochloric acid (HCl) at $-20\text{ }^\circ\text{C}$ to neutralize the excess base and quench the reaction.
- Product Collection: The volatile **3,3,3-Trifluoropropyne** product is collected in a cold trap (e.g., a dry ice/acetone bath at $-78\text{ }^\circ\text{C}$) by passing the vapor through a reflux condenser maintained between $-5\text{ }^\circ\text{C}$ and $0\text{ }^\circ\text{C}$.
- Isolation: The reaction mixture can be gently refluxed for an extended period (e.g., two hours) to ensure all the volatile product is driven into the cold trap.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,3,3-Trifluoropropyne**.

Purification Protocol

Due to its low boiling point, **3,3,3-Trifluoropropyne** is purified by fractional condensation or preparative gas chromatography.

- Apparatus: Assemble a vacuum line equipped with a series of cold traps (U-tubes).
- Fractional Condensation: Connect the vessel containing the crude product to the vacuum line.
- Separation: By carefully controlling the temperature of the cold traps, impurities with different volatilities can be separated. A trap cooled to approximately -50 °C to -60 °C will allow the **3,3,3-Trifluoropropyne** (boiling point ~-48 °C) to pass through while condensing less volatile impurities. A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the purified product.
- Verification: The purity of the collected fractions should be verified using Gas Chromatography (GC) or NMR spectroscopy.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- A sample of **3,3,3-Trifluoropropyne** is condensed into a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d) in a cooled NMR tube.
- The tube is sealed to prevent the evaporation of the low-boiling sample.
- ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer. High-resolution studies have also been performed in nematic liquid crystals.[8]

Infrared (IR) Spectroscopy:

- For gas-phase IR, the sample is introduced into a gas cell with appropriate windows (e.g., KBr, NaCl).
- The spectrum is recorded using an FTIR spectrometer.
- For matrix isolation studies, the sample can be co-deposited with an inert gas (e.g., Argon) onto a cold window for analysis.

Reactivity and Stability

Reactivity:

- Hydroboration: **3,3,3-Trifluoropropyne** reacts with boranes in the presence of rhodium complexes, serving as a precursor to borylated building blocks for further synthesis.[11]
- Reactions with Silylenes: It undergoes reactions with silicon difluoride (SiF₂).[12]
- Polymerization: While specific protocols for **3,3,3-Trifluoropropyne** are not widely published, related fluorinated alkynes can be polymerized using transition metal catalysts, suggesting potential for creating novel fluoropolymers.[13]

Stability and Hazards:

- The compound is stable under normal handling and storage conditions but should be protected from sunlight and heat.[14]
- It is an extremely flammable gas and may explode when heated.[6][14]
- It is incompatible with strong oxidizing agents, alkali metals, and finely divided metals.[14]
- Upon decomposition, it can emit toxic fumes of hydrogen fluoride.[6]

Safety Information

3,3,3-Trifluoropropyne is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.

- Toxicity: It is toxic if inhaled.[14] The LC50 for inhalation in rats is reported between 1048 and 2018 ppm.[14]
- Irritation: It causes skin and serious eye irritation.[14]
- Mutagenicity: It is suspected of causing genetic defects (AMES test: Positive).[14]
- Handling: Use personal protective equipment (PPE), including eye protection, gloves, and appropriate respiratory protection.[14] Take precautionary measures against static discharge. [6]

This technical guide provides a summary of the currently available information on the physicochemical properties of **3,3,3-Trifluoropropyne**. Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3,3-Trifluoropropyne | C3HF3 | CID 69578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 3,3,3-Trifluoropropyne - Hazardous Agents | Haz-Map [haz-map.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3,3,3-trifluoropropyne [stenutz.eu]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]
- 11. Reactivity of 3,3,3-Trifluoropropyne at Rhodium Complexes: Development of Hydroboration Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [physicochemical properties of 3,3,3-Trifluoropropyne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345459#physicochemical-properties-of-3-3-3-trifluoropropyne>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com